N-(2-oxo-2H-chromen-6-yl)-2H-chromene-3-carboxamide
Overview
Description
N-(2-oxo-2H-chromen-6-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2H-chromen-6-yl)-2H-chromene-3-carboxamide typically involves the reaction of 6-hydroxycoumarin with appropriate reagents to form the desired product. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with specific acyl chlorides in the presence of a base like triethylamine . The reaction is usually carried out in a solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Large-scale production would likely involve continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2H-chromen-6-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized coumarin derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
N-(2-oxo-2H-chromen-6-yl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(2-oxo-2H-chromen-6-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes or pathways. For example, coumarin derivatives are known to inhibit carbonic anhydrase and microtubule polymerization . These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: Known for its antioxidant and anti-inflammatory properties.
N-(2-oxo-2H-chromen-6-yl)nicotinamide: Exhibits similar structural features and biological activities.
Properties
IUPAC Name |
N-(2-oxochromen-6-yl)-2H-chromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18-8-5-13-10-15(6-7-17(13)24-18)20-19(22)14-9-12-3-1-2-4-16(12)23-11-14/h1-10H,11H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZMAPGQZOCDCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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